molecular formula C12H22N4O2 B2636930 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 1856063-08-5

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2636930
CAS No.: 1856063-08-5
M. Wt: 254.334
InChI Key: PHLPCXLIIYBDPE-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Alkylation: The ethyl and isopropoxypropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the isopropoxypropyl group, which may affect its biological activity and chemical reactivity.

    3-amino-1-methyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

The presence of the isopropoxypropyl group in 3-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-2-ethyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-4-16-10(8-11(13)15-16)12(17)14-6-5-7-18-9(2)3/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPCXLIIYBDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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